N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide is a complex organic compound that features a benzothiazole moiety linked to an indole carboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases such as cancer and neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide typically involves the reaction of 2-aminobenzothiazole with indole-3-carboxylic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)benzamide: Similar structure but lacks the indole moiety.
2-aminobenzothiazole derivatives: Share the benzothiazole core but differ in the attached functional groups.
Indole-3-carboxamide derivatives: Contain the indole carboxamide structure but vary in the substituents on the indole ring.
Uniqueness
N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide is unique due to its combined benzothiazole and indole structures, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c23-16(22-18-21-14-7-3-4-8-15(14)25-18)10-20-17(24)12-9-19-13-6-2-1-5-11(12)13/h1-9,19H,10H2,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHAIEFXVFMCQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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